2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the formation of the tetrazole ring. The tetrazole ring can be synthesized using a click chemistry approach, which typically involves the reaction of an azide with a nitrile . The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile . The final step involves the formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine ring system through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and the development of more efficient catalysts for the Friedel-Crafts alkylation .
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different derivatives, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner . The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity for certain targets . The pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine ring system can interact with nucleic acids, potentially leading to the inhibition of DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring system and have similar biological activities.
Tetrazole derivatives: These compounds share the tetrazole ring and are known for their use in medicinal chemistry.
Adamantane derivatives: These compounds share the adamantyl group and are used in the development of antiviral and antiparkinsonian drugs.
Uniqueness
2-[3-(5-Phenyl-2H-1,2,3,4-tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of three distinct heterocyclic systems, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H22N10 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H22N10/c1-2-4-16(5-3-1)18-28-31-33(29-18)23-9-14-6-15(10-23)8-22(7-14,12-23)21-26-20-17-11-25-27-19(17)24-13-32(20)30-21/h1-5,11,13-15H,6-10,12H2,(H,25,27) |
InChI Key |
FLGNIEGUMAQBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C6=NN7C=NC8=C(C7=N6)C=NN8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.